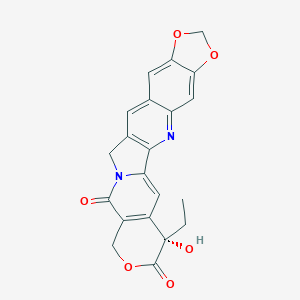

(R)-FL118

Description

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFYDENHBPRCTN-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908832 | |

| Record name | 7-Ethyl-7-hydroxy-2H,10H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104155-89-7, 135415-73-5 | |

| Record name | 10,11-Methylenedioxy-20-camptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104155897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,11-Methylenedioxycamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135415735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethyl-7-hydroxy-2H,10H-[1,3]dioxolo[4,5-g]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-8,11(7H,13H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of 10,11-Methylenedioxy-20-camptothecin (FL118)

For Researchers, Scientists, and Drug Development Professionals

Abstract

10,11-Methylenedioxy-20-camptothecin, also known as FL118, is a potent, semi-synthetic analog of the natural alkaloid camptothecin.[1] It has demonstrated significant antitumor activity in a wide range of preclinical cancer models.[2] Unlike its parent compound and other clinically approved camptothecin derivatives that primarily target topoisomerase I, FL118 exhibits a unique mechanism of action by targeting the oncoprotein DDX5, a DEAD-box helicase.[3][4] This leads to the downstream inhibition of several key anti-apoptotic proteins, most notably survivin.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of FL118, including detailed experimental protocols and a summary of its cytotoxic activity.

Discovery and Rationale

Camptothecin was first isolated from the bark and stem of the Chinese tree Camptotheca acuminata in 1966.[2] While a potent anticancer agent, its clinical development was hampered by poor water solubility and significant toxicity. This led to the development of more soluble analogs like topotecan and irinotecan, which are now established chemotherapeutic agents.[2]

FL118 was identified through high-throughput screening of chemical libraries for compounds that could inhibit the promoter activity of the survivin gene.[5] Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is highly expressed in most human cancers and is associated with tumor progression and resistance to therapy. The discovery of a potent survivin inhibitor was a key objective in the development of novel anticancer agents.

Synthesis of 10,11-Methylenedioxy-20-camptothecin (FL118)

The synthesis of FL118 is achieved through a convergent approach, with the key final step being a Friedländer annulation reaction. This reaction condenses an ortho-aminoaryl aldehyde with a ketone containing an α-methylene group to form the characteristic quinoline core of the camptothecin molecule.

Experimental Protocol: Synthesis of (20S)-10,11-Methylenedioxy-camptothecin (FL118)

This protocol is a composite of methodologies described in the scientific literature.[6]

Step 1: Preparation of 6-amino-1,3-benzodioxole-5-carboxaldehyde (6-aminopiperonal)

-

To a solution of 6-nitropiperonal (1.0 eq) in methanol, add 10% Palladium on carbon (Pd/C) (0.1 eq).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 6-amino-1,3-benzodioxole-5-carboxaldehyde, which can be used in the next step without further purification.

Step 2: Friedländer Condensation

-

Combine 6-amino-1,3-benzodioxole-5-carboxaldehyde (1.0 eq) and the tricyclic ketolactone ((S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add iodine (I₂) (1.2 eq) to the mixture.

-

Heat the reaction mixture to 90 °C and stir for 8 hours.

-

After cooling to room temperature, pour the reaction mixture into ice water.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: a gradient of dichloromethane/ethyl acetate with 1% acetic acid) to afford (20S)-10,11-Methylenedioxy-camptothecin (FL118) as a solid. The reported yield is approximately 50%.[6]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Biological Activity and Mechanism of Action

FL118 exhibits potent cytotoxic activity against a broad spectrum of human cancer cell lines. Its primary mechanism of action involves the binding to and subsequent degradation of the oncoprotein DDX5.[3][4] This interaction leads to the suppression of several downstream targets that are critical for cancer cell survival and proliferation.

Signaling Pathway of FL118 Action

The binding of FL118 to DDX5 initiates a cascade of events that ultimately leads to apoptosis and cell cycle arrest in cancer cells.

Caption: FL118 binds to DDX5, leading to its degradation and the downregulation of key survival proteins.

Quantitative Cytotoxicity Data

FL118 has been evaluated against numerous cancer cell lines, demonstrating potent growth-inhibitory effects. The half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized below.

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |

| A549 | Non-Small Cell Lung Cancer | 8.94 ± 1.54 | [1] |

| MDA-MB-231 | Breast Cancer | 24.73 ± 13.82 | [1] |

| RM-1 | Mouse Prostate Cancer | 69.19 ± 8.34 | [1] |

| HCT116 | Colorectal Cancer | ~1-10 | |

| HCT-8 | Colorectal Cancer | Sub-nanomolar | [3] |

| FaDu | Head and Neck Cancer | Sub-nanomolar | [3] |

| ES-2 | Ovarian Cancer | ~10-50 | [1] |

| SK-O-V3 | Ovarian Cancer | ~50-100 | [1] |

| 2008 | Ovarian Cancer | 37.28 | [1] |

Experimental Protocols for Biological Evaluation

The following are detailed protocols for key in vitro and in vivo assays used to characterize the biological activity of FL118.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of FL118 in culture medium. Remove the old medium from the wells and add 100 µL of the FL118 solutions at various concentrations. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis

This protocol is used to determine the effect of FL118 on the expression of target proteins.

-

Cell Lysis: Treat cells with FL118 at desired concentrations for the indicated times. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against DDX5, survivin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the cell cycle distribution by flow cytometry.

-

Cell Treatment and Harvesting: Treat cells with FL118 for 24-48 hours. Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A in PBS).

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Antitumor Efficacy in Xenograft Models

This protocol describes a typical subcutaneous xenograft model to evaluate the in vivo efficacy of FL118.

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (e.g., HCT116 or A549) in a 1:1 mixture of culture medium and Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²)/2.

-

Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer FL118 (e.g., via intraperitoneal or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

-

Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to quantify the antitumor efficacy.

Conclusion

10,11-Methylenedioxy-20-camptothecin (FL118) is a promising anticancer agent with a distinct mechanism of action that differentiates it from other camptothecin analogs. Its ability to target DDX5 and subsequently downregulate key survival proteins like survivin provides a strong rationale for its continued development. The detailed synthetic and biological evaluation protocols provided in this guide offer a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into the clinical potential of FL118 and its derivatives is warranted.

Experimental Workflows

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 4. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. google.com [google.com]

- 6. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 10,11-Methylenedioxy-20-camptothecin (FL118): A Novel Camptothecin Analog Targeting Survivin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of 10,11-Methylenedioxy-20-camptothecin, a novel and potent camptothecin analog also known as FL118. This document will focus on its unique interaction with the inhibitor of apoptosis protein (IAP) survivin, a key player in cancer cell survival and treatment resistance.

Introduction: Overcoming Resistance with a Novel Camptothecin Analog

Camptothecin and its derivatives, such as irinotecan and topotecan, have been integral in cancer therapy for their ability to inhibit topoisomerase I (Top1), an enzyme crucial for DNA replication and repair.[1] However, their efficacy is often limited by drug resistance and significant toxicities. FL118, a novel camptothecin analog, has demonstrated superior antitumor activity, even in cancer models resistant to traditional therapies.[2][3] While structurally similar to other camptothecins, the primary antitumor mechanism of FL118 extends beyond simple Top1 inhibition, offering a multi-faceted approach to inducing cancer cell death.

Core Mechanism of Action: A Multi-Pronged Attack on Cancer Cell Survival

FL118 exerts its potent anticancer effects through a dual mechanism: the classical inhibition of topoisomerase I and, more significantly, the selective downregulation of key cancer survival proteins, most notably survivin.

Topoisomerase I Inhibition

Like other camptothecin derivatives, FL118 binds to the Top1-DNA complex, stabilizing it and preventing the re-ligation of DNA strands. This leads to the accumulation of DNA single-strand breaks, which are converted to double-strand breaks during DNA replication, ultimately triggering apoptosis. However, studies have shown that FL118's inhibitory effect on Top1 is not superior to that of SN-38 (the active metabolite of irinotecan), suggesting that this is not the primary driver of its exceptional antitumor efficacy.[2] In fact, FL118 maintains high efficacy in tumors with low Top1 expression, indicating a mechanism of action that is not solely reliant on this target.[2]

Selective Inhibition of Survivin and Other IAP Family Proteins

The defining characteristic of FL118's mechanism of action is its ability to selectively inhibit the expression of several key proteins involved in cancer cell survival and drug resistance, in a p53-independent manner.[3][4] This selective inhibition targets:

-

Survivin (BIRC5): A member of the inhibitor of apoptosis (IAP) family, survivin is highly expressed in most human cancers and is involved in both the inhibition of apoptosis and the regulation of cell division.[5] FL118 has been shown to effectively inhibit survivin promoter activity and gene expression.[4]

-

Mcl-1 (Myeloid cell leukemia 1): An anti-apoptotic protein of the Bcl-2 family.

-

XIAP (X-linked inhibitor of apoptosis protein): A potent caspase inhibitor.

-

cIAP2 (Cellular inhibitor of apoptosis protein 2): Another member of the IAP family that inhibits apoptosis.

This targeted downregulation of multiple survival proteins distinguishes FL118 from other camptothecins and is believed to be the cornerstone of its superior antitumor activity.[2][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of FL118 and a typical experimental workflow for evaluating its effects on cancer cells.

Caption: Proposed mechanism of action for 10,11-Methylenedioxy-20-camptothecin (FL118).

Caption: General experimental workflow for evaluating the efficacy of FL118.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on FL118.

Table 1: In Vitro Efficacy of FL118 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | p53 Status | Reference |

| HCT-8 | Colorectal | < 1 | Wild-type | [4] |

| HT-29 | Colorectal | < 1 | Mutant | [4] |

| SW480 | Colorectal | < 1 | Mutant | [4] |

| MiaPaCa-2 | Pancreatic | < 1 | Mutant | [4] |

| PANC-1 | Pancreatic | < 1 | Mutant | [4] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Comparative Antitumor Efficacy in Human Tumor Xenograft Models

| Drug | Dose and Schedule | Tumor Growth Inhibition | Tumor Regression | Reference |

| FL118 | Weekly x 4 | Superior to comparators | Observed in a majority of mice | [4] |

| Irinotecan | As per standard protocols | Less effective than FL118 | Not specified | [4] |

| Topotecan | As per standard protocols | Less effective than FL118 | Not specified | [4] |

| Doxorubicin | As per standard protocols | Less effective than FL118 | Not specified | [4] |

| 5-FU | As per standard protocols | Less effective than FL118 | Not specified | [4] |

| Gemcitabine | As per standard protocols | Less effective than FL118 | Not specified | [4] |

| Docetaxel | As per standard protocols | Less effective than FL118 | Not specified | [4] |

| Oxaliplatin | As per standard protocols | Less effective than FL118 | Not specified | [4] |

| Cytoxan | As per standard protocols | Less effective than FL118 | Not specified | [4] |

| Cisplatin | As per standard protocols | Less effective than FL118 | Not specified | [4] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of FL118.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of FL118 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

-

Protein Extraction: Treat cells with FL118 for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Survivin, Mcl-1, XIAP, cIAP2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Treat cells with FL118 and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for Survivin, Mcl-1, XIAP, cIAP2, and a housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

In Vivo Tumor Xenograft Studies

-

Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer FL118 and comparator drugs intravenously or intraperitoneally according to the specified dose and schedule.

-

Tumor Measurement: Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., twice a week).

-

Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study.

-

Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition.

Conclusion and Future Directions

10,11-Methylenedioxy-20-camptothecin (FL118) represents a significant advancement in the development of camptothecin-based anticancer agents. Its unique ability to downregulate survivin and other key survival proteins, in addition to its Top1 inhibitory activity, provides a powerful and multi-targeted approach to overcoming cancer cell resistance. The p53-independent nature of this activity further broadens its potential clinical applicability across a wide range of tumor types.

Future research should focus on elucidating the precise molecular mechanisms by which FL118 regulates the expression of these survival genes. Identifying the direct upstream targets of FL118 will be crucial for a complete understanding of its mode of action and for the development of potential biomarkers for patient selection. Furthermore, clinical trials are necessary to translate the promising preclinical findings into effective cancer therapies for patients.

References

The Core of p53-Independent Anticancer Activity of FL118: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the p53-independent anticancer activity of the novel small molecule, FL118. FL118, a structurally unique camptothecin analogue, demonstrates potent antitumor efficacy through mechanisms that circumvent the p53 tumor suppressor pathway, a common axis of resistance to conventional chemotherapies. This document outlines the core mechanisms of action, presents quantitative data from key studies, details experimental protocols for assessing its activity, and provides visual representations of the involved signaling pathways.

Core Mechanism of Action: Targeting Key Survival Proteins

FL118 exerts its potent, p53-independent anticancer effects primarily by selectively inhibiting the expression of multiple anti-apoptotic proteins. This multi-targeted approach disrupts the delicate balance of pro- and anti-survival signals within cancer cells, leading to apoptosis. The primary targets of FL118 include members of the Inhibitor of Apoptosis (IAP) and Bcl-2 families of proteins.[1][2]

Specifically, FL118 has been shown to downregulate the following key survival proteins:

-

Survivin (BIRC5): A member of the IAP family, survivin is involved in the inhibition of caspases and the regulation of cell division. Its overexpression in tumors is associated with poor prognosis and resistance to therapy.[3][4]

-

Mcl-1 (Myeloid cell leukemia 1): An anti-apoptotic member of the Bcl-2 family, Mcl-1 prevents the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway.[1][2]

-

XIAP (X-linked inhibitor of apoptosis protein): Another key member of the IAP family, XIAP directly binds to and inhibits caspases-3, -7, and -9.[1][2]

-

cIAP2 (Cellular inhibitor of apoptosis protein 2): This IAP family member possesses E3 ubiquitin ligase activity and is involved in regulating inflammatory signaling and apoptosis.[1][2]

The inhibition of these proteins by FL118 is independent of the p53 status of the cancer cells, making it effective against tumors with wild-type, mutant, or null p53.[1] In fact, some studies suggest that cancer cells with null p53 may be even more sensitive to FL118 treatment.[1]

Concurrently with the downregulation of anti-apoptotic proteins, FL118 has been observed to induce the expression of pro-apoptotic proteins such as Bax and Bim.[1] This dual action of suppressing survival signals while promoting death signals culminates in the efficient induction of apoptosis in a wide range of cancer cell types.

Quantitative Data Presentation

The following tables summarize the quantitative data on the efficacy of FL118 from various preclinical studies.

Table 1: In Vitro Cytotoxicity of FL118 in Human Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |

| HCT-116 | Colorectal Cancer | Wild-Type | < 6.4 | [3] |

| MCF-7 | Breast Cancer | Wild-Type | < 6.4 | [3] |

| HepG-2 | Liver Cancer | Wild-Type | < 6.4 | [3] |

| A549 | Lung Cancer | Wild-Type | Not Specified | [4] |

| H460 | Lung Cancer | Wild-Type | Not Specified | [4] |

| 2008 | Ovarian Cancer | Not Specified | Not Specified | [5] |

| PC-3 | Prostate Cancer | Null | Not Specified | [5] |

| HCT-8 | Colon Cancer | Mutant | Not Specified | [5] |

| FaDu | Head & Neck Cancer | Mutant | Not Specified | [6] |

| SW620 | Colon Cancer | Mutant | Not Specified | [6] |

Table 2: In Vivo Antitumor Efficacy of FL118 in Human Tumor Xenograft Models

| Tumor Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition | Outcome | Reference |

| FaDu Xenograft | Head & Neck | 1.5 mg/kg, daily x 5, i.v. | Not Specified | Tumor elimination | [7] |

| SW620 Xenograft | Colon | 1.5 mg/kg, daily x 5, i.v. | Not Specified | Tumor elimination | [7] |

| FaDu Xenograft | Head & Neck | 2.5 mg/kg, daily x 5, i.v. | Not Specified | Tumor elimination | [7] |

| SW620 Xenograft | Colon | 2.5 mg/kg, daily x 5, i.v. | Not Specified | Tumor elimination | [7] |

| UM9 Xenograft | Multiple Myeloma | 0.2 mg/kg, 5 days | 86% reduction in initial tumor volume | Delayed tumor growth up to 5 weeks | [8] |

Table 3: Quantitative Analysis of Protein Expression Changes Induced by FL118

| Cell Line | Protein | Treatment Condition | Fold Change (vs. Control) | Reference |

| HCT-8 | Survivin | 10 nM FL118, 24h | ~0.21 | [2] |

| HCT-8 | Activated Caspase-3 | 10 nM FL118, 24h | ~8-fold increase | [2] |

| HCT-8 | Cleaved PARP | 10 nM FL118, 24h | ~31-fold increase | [2] |

| PC-3 | Survivin | 10 nM FL118, 48h | ~0.05 | [5] |

| PC-3 | Mcl-1 | 10 nM FL118, 48h | ~0.12 | [5] |

| PC-3 | Bax | 10 nM FL118, 48h | ~1.43 | [5] |

| PC-3 | Bim | 10 nM FL118, 48h | ~1.74 | [5] |

| HT1376 | Survivin, Mcl-1, XIAP | 10-100 nM FL118, 24-48h | No significant inhibition | [9] |

| T24 | XIAP, Survivin | 10-100 nM FL118, 24-48h | Inhibition observed | [9] |

| UMUC-3 | Mcl-1, Survivin, XIAP | 10-100 nM FL118, 24-48h | Strong inhibition | [9] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of FL118's p53-independent anticancer activity are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of FL118 on cancer cell lines.[10][11][12][13]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

FL118 stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of FL118 in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the FL118 dilutions. Include wells with vehicle (DMSO) as a negative control and untreated cells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the FL118 concentration to determine the IC50 value.[11]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol, based on standard Annexin V-FITC/PI staining methods, is used to quantify apoptosis induced by FL118.[14][15][16][17][18]

Materials:

-

Cancer cells treated with FL118

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of FL118 for the desired time. Include an untreated control.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Data Interpretation:

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Western Blot Analysis

This protocol is for the detection and quantification of changes in the expression of key apoptosis-related proteins following FL118 treatment.[19][20][21]

Materials:

-

Cancer cells treated with FL118

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-survivin, anti-Mcl-1, anti-XIAP, anti-cIAP2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treatment with FL118, wash cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the p53-independent anticancer activity of FL118.

Caption: FL118's p53-independent mechanism of action.

Caption: Workflow for MTT cell viability assay.

Caption: Simplified signaling cascade of FL118-induced apoptosis.

References

- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 3. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. e-century.us [e-century.us]

- 8. Preclinical evidence for an effective therapeutic activity of FL118, a novel survivin inhibitor, in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. google.com [google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. google.com [google.com]

- 19. ccr.cancer.gov [ccr.cancer.gov]

- 20. pubcompare.ai [pubcompare.ai]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

Structural Deep Dive: Unraveling the Similarities and Divergences of FL118, Irinotecan, and SN-38

For Immediate Release

This technical guide provides an in-depth analysis of the structural and functional relationships between the novel anti-cancer agent FL118 and the well-established topoisomerase I inhibitor irinotecan, along with its active metabolite, SN-38. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and drug discovery.

Core Structural Comparison

FL118, irinotecan, and SN-38 share a common pentacyclic camptothecin backbone, a structural motif known for its anti-tumor properties. However, key substitutions on this core structure give rise to significant differences in their mechanisms of action, efficacy, and resistance profiles.

Irinotecan is a semi-synthetic, water-soluble prodrug derivative of camptothecin. Its key structural feature is a bulky bis-piperidino side chain at the C-10 position, which enhances its solubility and allows for intravenous administration. In vivo, irinotecan is metabolized by carboxylesterases to its active form, SN-38 .

SN-38 is approximately 100 to 1000 times more potent as a topoisomerase I inhibitor than irinotecan. Structurally, it retains the core camptothecin structure but has a hydroxyl group at the C-10 position, making it more lipophilic than its parent compound.

FL118 (10,11-methylenedioxy-20(S)-camptothecin) is a structurally distinct camptothecin analog. Its defining feature is a methylenedioxy bridge between the C-10 and C-11 positions of the A ring.[1] This modification significantly alters its biological activity, steering it away from potent topoisomerase I inhibition and towards a novel mechanism of action.[2]

Physicochemical Properties

A comparative analysis of the physicochemical properties of FL118, irinotecan, and SN-38 reveals key differences that likely contribute to their distinct pharmacological profiles.

| Property | FL118 | Irinotecan | SN-38 |

| Molecular Weight ( g/mol ) | 392.39 | 586.68 | 392.4 |

| LogP | ~2.5 (estimated) | 3.0 (XLogP3-AA)[3] | 3.4 (XLogP) |

| Hydrogen Bond Donors | 1 | 2[2] | 2 |

| Hydrogen Bond Acceptors | 5 | 8[2] | 5 |

Mechanism of Action: A Tale of Two Pathways

The structural variations between these compounds translate into fundamentally different mechanisms of anti-cancer activity.

Irinotecan and SN-38: The Topoisomerase I Inhibition Pathway

Irinotecan's therapeutic effect is solely dependent on its conversion to SN-38. SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme crucial for DNA replication and transcription. SN-38 stabilizes the covalent complex between topoisomerase I and DNA, leading to the accumulation of single-strand DNA breaks. These breaks are subsequently converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.

FL118: A Multi-Pronged Attack Independent of Topoisomerase I

In stark contrast to irinotecan and SN-38, FL118 is a poor inhibitor of topoisomerase I.[2] Its potent anti-tumor activity stems from a distinct and multi-faceted mechanism of action. FL118 acts as a potent inhibitor of survivin, a member of the inhibitor of apoptosis (IAP) family of proteins that is overexpressed in many cancers.[4] Additionally, FL118 has been shown to downregulate other key survival proteins, including Mcl-1, XIAP, and cIAP2.

More recent studies have unveiled a novel aspect of FL118's mechanism, identifying it as a "molecular glue degrader."[4] FL118 binds to the oncoprotein DDX5 (p68), leading to its dephosphorylation and subsequent degradation. The degradation of DDX5, in turn, impacts the expression of critical downstream targets, including the proto-oncogene c-Myc and the mutated oncogene Kras, further contributing to its robust anti-cancer effects.[4]

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize and compare the activities of FL118, irinotecan, and SN-38.

Topoisomerase I Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of a compound on topoisomerase I activity.

Principle: The assay measures the relaxation of supercoiled plasmid DNA by topoisomerase I. Inhibitors prevent this relaxation, leaving the DNA in its supercoiled state.

Protocol Outline:

-

Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, purified human topoisomerase I, and the test compound (SN-38 or FL118) at various concentrations in a suitable reaction buffer.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the enzymatic reaction.

-

Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K to digest the enzyme.

-

Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

-

Visualization: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaged under UV light. Supercoiled and relaxed DNA will migrate at different rates, allowing for the quantification of inhibition.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of FL118, irinotecan, or SN-38 for a specified duration (e.g., 48-72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The results are used to calculate the IC50 value for each compound.

Clonogenic Assay

This assay assesses the long-term survival and proliferative capacity of cells after drug treatment.

Principle: The assay determines the ability of a single cell to grow into a colony. It provides a measure of the cytostatic or cytotoxic effects of a drug over a longer period.

Protocol Outline:

-

Cell Seeding: A known number of cells are seeded into 6-well plates.

-

Drug Treatment: Cells are treated with the test compounds for a defined period (e.g., 24 hours).

-

Recovery: The drug-containing medium is removed, and the cells are washed and incubated in fresh medium for 10-14 days to allow for colony formation.

-

Staining: The colonies are fixed with methanol and stained with a solution such as crystal violet.

-

Colony Counting: The number of colonies (typically defined as containing >50 cells) in each well is counted. The plating efficiency and surviving fraction are then calculated to assess the drug's long-term effect on cell survival.

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins, such as survivin, Mcl-1, and DDX5.

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Protocol Outline:

-

Protein Extraction: Cells are treated with the test compounds, and then lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-survivin), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate and an imaging system. The intensity of the bands can be quantified to determine the relative protein expression levels.

Conclusion

While FL118, irinotecan, and SN-38 share a common camptothecin scaffold, their structural differences lead to distinct mechanisms of action. Irinotecan and its active metabolite SN-38 are classic topoisomerase I inhibitors. In contrast, FL118 represents a new class of camptothecin analogs that exert their potent anti-cancer effects through the inhibition of key survival proteins like survivin and the degradation of the oncoprotein DDX5, largely independent of topoisomerase I. This unique mechanistic profile suggests that FL118 may overcome resistance mechanisms associated with conventional topoisomerase I inhibitors and holds promise as a novel therapeutic agent in oncology. Further research into the nuanced structure-activity relationships of these compounds will continue to inform the development of next-generation anti-cancer drugs.

References

- 1. FL118-14-Propanol | C24H22N2O7 | CID 164872962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Irinotecan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Irinotecan(1+) | C33H39N4O6+ | CID 36689113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]

10,11-Methylenedioxy-20-camptothecin: A Novel Camptothecin Analogue with Potent Anti-Cancer Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

10,11-Methylenedioxy-20-camptothecin, a semi-synthetic analogue of the natural product camptothecin, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action. Initially identified as a potent topoisomerase I inhibitor, subsequent research, particularly under the designation FL118, has revealed its unique ability to downregulate key anti-apoptotic proteins, rendering it effective in p53-deficient and drug-resistant cancers. This technical guide provides a comprehensive overview of 10,11-Methylenedioxy-20-camptothecin, including its synthesis, mechanism of action, cytotoxicity data, and detailed experimental protocols for its evaluation.

Introduction

Camptothecin, a quinoline alkaloid isolated from Camptotheca acuminata, is a well-established anti-cancer agent that targets topoisomerase I, an enzyme crucial for DNA replication and transcription. However, its clinical utility is hampered by poor water solubility and adverse side effects. This has spurred the development of numerous analogues with improved pharmacological properties. 10,11-Methylenedioxy-20-camptothecin (also known as MDO-CPT or FL118) is a notable derivative that has demonstrated significantly enhanced potency and a distinct mechanistic profile compared to its parent compound. This guide aims to provide a detailed technical resource for researchers engaged in the study and development of this novel camptothecin analogue.

Chemical Synthesis

The synthesis of 10,11-Methylenedioxy-20-camptothecin is typically achieved through a Friedlander condensation reaction. This involves the reaction of an appropriately substituted tricyclic ketone (representing the C, D, and E rings of the camptothecin core) with 2-amino-4,5-methylenedioxybenzaldehyde.

Characterization Data for 10,11-Methylenedioxy-20-camptothecin (FL118):

-

¹H NMR (Nuclear Magnetic Resonance): Provides information on the chemical environment of hydrogen atoms in the molecule.

-

¹³C NMR (Nuclear Magnetic Resonance): Provides information on the carbon skeleton of the molecule.

-

HRMS (High-Resolution Mass Spectrometry): Determines the precise mass of the molecule, confirming its elemental composition.

Mechanism of Action

10,11-Methylenedioxy-20-camptothecin exhibits a dual mechanism of action, contributing to its potent anti-cancer effects:

3.1. Topoisomerase I Inhibition:

Like other camptothecin analogues, 10,11-Methylenedioxy-20-camptothecin targets topoisomerase I. It stabilizes the covalent complex formed between the enzyme and DNA, known as the cleavable complex. This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a cytotoxic double-strand break, ultimately triggering apoptosis. Studies have shown that 10,11-Methylenedioxy-20-camptothecin is a more potent inhibitor of purified DNA topoisomerase I than the parent compound, camptothecin.[1]

3.2. Downregulation of Anti-Apoptotic Proteins:

A significant and distinguishing feature of 10,11-Methylenedioxy-20-camptothecin, particularly as FL118, is its ability to selectively inhibit the expression of multiple anti-apoptotic proteins.[2][3] This activity appears to be independent of its topoisomerase I inhibitory function at clinically relevant concentrations and is a key contributor to its efficacy, especially in cancers that are resistant to conventional chemotherapy. The primary targets include:

-

Survivin: A member of the inhibitor of apoptosis (IAP) family, which is overexpressed in most human cancers and is associated with resistance to chemotherapy and radiation.

-

Mcl-1: An anti-apoptotic member of the Bcl-2 family, which is frequently amplified in cancer and contributes to therapeutic resistance.

-

XIAP (X-linked inhibitor of apoptosis protein): A potent caspase inhibitor that blocks the execution phase of apoptosis.

-

cIAP2 (cellular inhibitor of apoptosis protein 2): Another member of the IAP family that regulates apoptosis and other cellular processes.

This multi-targeted approach circumvents common resistance mechanisms and contributes to the broad-spectrum anti-tumor activity of the compound.

Data Presentation

Table 1: In Vitro Cytotoxicity of 10,11-Methylenedioxy-20-camptothecin (MDO-CPT/FL118)

| Cell Line | Cancer Type | IC50 (nM) | Comparison Compound | IC50 (nM) | Reference |

| HT-29 | Human Colon Carcinoma | 25 | Camptothecin | 180 | [1] |

| A-549 | Human Lung Carcinoma | 8.94 ± 1.54 | Irinotecan | >1000 | [4][5] |

| MDA-MB-231 | Human Breast Carcinoma | 24.73 ± 13.82 | Irinotecan | >1000 | [4][5] |

| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 | Irinotecan | >1000 | [4][5] |

Experimental Protocols

5.1. Synthesis of 10,11-Methylenedioxy-20-camptothecin (General Procedure):

This protocol is a generalized representation based on the Friedlander condensation method commonly used for camptothecin analogues.

-

Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve the tricyclic keto lactone intermediate and 2-amino-4,5-methylenedioxybenzaldehyde in a suitable solvent (e.g., toluene or xylene).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 10,11-Methylenedioxy-20-camptothecin.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

5.2. Topoisomerase I Inhibition Assay (DNA Relaxation Assay):

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I enzyme, and the reaction buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and BSA).

-

Compound Addition: Add varying concentrations of 10,11-Methylenedioxy-20-camptothecin (dissolved in DMSO) to the reaction mixtures. Include a positive control (e.g., camptothecin) and a negative control (DMSO vehicle).

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Visualization and Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA bands.

5.3. In Vitro Cytotoxicity Assay (MTT Assay):

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 10,11-Methylenedioxy-20-camptothecin for a specified duration (e.g., 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

5.4. Western Blot Analysis for Anti-Apoptotic Proteins:

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

-

Cell Lysis: Treat cancer cells with 10,11-Methylenedioxy-20-camptothecin for the desired time. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., survivin, Mcl-1, XIAP, cIAP2) and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

5.5. In Vivo Xenograft Model:

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer 10,11-Methylenedioxy-20-camptothecin (formulated in a suitable vehicle) to the treatment group via a specific route (e.g., intraperitoneal, intravenous, or oral) and schedule. Administer the vehicle to the control group.

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).

Mandatory Visualizations

Caption: Topoisomerase I Inhibition Pathway of 10,11-Methylenedioxy-20-camptothecin.

Caption: Anti-Apoptotic Signaling Pathway Targeted by 10,11-Methylenedioxy-20-camptothecin.

Caption: Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay.

References

- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 3. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

Molecular Targets of 10,11-Methylenedioxy-20-camptothecin (FL118): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular targets and mechanisms of action of 10,11-Methylenedioxy-20-camptothecin, a novel camptothecin analogue also known as FL118. The document summarizes key quantitative data, details experimental protocols for cited assays, and visualizes the core signaling pathways and experimental workflows.

Core Molecular Targets and Mechanism of Action

10,11-Methylenedioxy-20-camptothecin (FL118) is a potent anti-cancer agent with a multi-targeted mechanism of action that distinguishes it from traditional camptothecin derivatives. While it shares a structural similarity with topoisomerase I inhibitors, its primary anti-tumor efficacy is largely independent of this target.[1][2] The core mechanism of FL118 revolves around its function as a "molecular glue degrader," primarily targeting the oncoprotein DDX5.[1]

Primary Target: DDX5 (p68 RNA Helicase)

The principal molecular target of FL118 is the DEAD-box RNA helicase DDX5 (also known as p68).[1][3] FL118 binds directly to DDX5 with high affinity, leading to its dephosphorylation and subsequent degradation through the ubiquitin-proteasome pathway.[1][4] This action is crucial as DDX5 acts as a master regulator of multiple oncogenic proteins.[1][3]

Downregulation of Anti-Apoptotic and Oncogenic Proteins

By promoting the degradation of DDX5, FL118 effectively downregulates the expression of a suite of anti-apoptotic and oncogenic proteins that are critical for cancer cell survival, proliferation, and treatment resistance. These include:

-

Survivin (BIRC5): A key member of the inhibitor of apoptosis (IAP) family.[3][5]

-

XIAP (X-linked inhibitor of apoptosis protein): Another critical member of the IAP family.[1][5]

-

cIAP2 (Cellular inhibitor of apoptosis protein 2): Also a member of the IAP family.[1][5]

-

c-Myc: A potent oncoprotein that drives cell proliferation.[1]

-

Mutant Kras: A frequently mutated oncogene in various cancers.[1]

Inhibition of DNA Repair Pathways

FL118 has been shown to induce DNA double-strand breaks. A key aspect of its mechanism is the subsequent inhibition of the homologous recombination (HR) DNA repair pathway. This is achieved through the downregulation of RAD51, a critical protein in HR, which is a downstream effect of survivin inhibition.[6]

Involvement of the PI3K/AKT/mTOR Pathway

FL118 has also been reported to inhibit the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[1] This inhibition contributes to its overall anti-cancer effects.

The Role of Topoisomerase I

While FL118 is a camptothecin analogue, its anti-tumor activity is not primarily dependent on the inhibition of Topoisomerase I (Topo I).[2][7] Studies have shown that the sensitivity of cancer cells to FL118 is independent of Topo I expression levels.[2] However, FL118 can bind to and inhibit Topo I, and it is hypothesized that this interaction may be responsible for some of the hematopoietic toxicity observed with the compound, similar to other camptothecin derivatives.[2]

Quantitative Data

The following tables summarize the key quantitative data associated with the molecular targets and cytotoxic activity of FL118.

Table 1: Binding Affinity of FL118 for DDX5

| Parameter | Value | Method | Reference |

| Equilibrium Dissociation Constant (KD) | 34.4 nM | Isothermal Titration Calorimetry (ITC) | [1] |

Table 2: Cytotoxicity (IC50) of FL118 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference |

| A549 | Non-Small Cell Lung Cancer | 8.94 ± 1.54 | 24 h | [1] |

| MDA-MB-231 | Breast Carcinoma | 24.73 ± 13.82 | 24 h | [1] |

| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 | 24 h | [1] |

| HCT116 | Colorectal Carcinoma | Sub-nanomolar | 72 h | [8] |

| HCT-8 | Colon Adenocarcinoma | Sub-nanomolar | 72 h | |

| K562 | Chronic Myeloid Leukemia | 51.9 | Not Specified | [4] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and logical relationships in the mechanism of action of FL118.

Caption: FL118 binds to DDX5, leading to its degradation and downregulation of key oncoproteins.

Caption: FL118 induces DNA damage and inhibits the homologous recombination repair pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of FL118.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of FL118 on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000 to 10,000 cells per well. Allow cells to adhere overnight.

-

Treatment: Treat the cells with various concentrations of FL118 (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by FL118.

-

Cell Treatment: Seed cells (e.g., A549) in a 6-well plate and treat with FL118 (e.g., 10 nM) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This protocol analyzes the effect of FL118 on cell cycle progression.

-

Cell Treatment: Treat cells (e.g., A549) with various concentrations of FL118 (e.g., 2.5, 5, 10 nM) for 48 hours.[1]

-

Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Topoisomerase I DNA Relaxation Assay

This in vitro assay assesses the inhibitory effect of FL118 on Topoisomerase I.

-

Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA (e.g., pBR322), 10X Topo I assay buffer, and distilled water.

-

Inhibitor Addition: Add FL118 at the desired concentration (e.g., 1 µM) to the reaction mixture. A known Topo I inhibitor like camptothecin can be used as a positive control.

-

Enzyme Addition: Add purified human Topoisomerase I enzyme to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (containing SDS and EDTA).

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of Topo I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.

Caption: A generalized workflow for evaluating the cellular effects of FL118.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. e-century.us [e-century.us]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 6. FL118 Induces p53-Dependent Senescence in Colorectal Cancer Cells by Promoting Degradation of MdmX - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 8. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]

FL118: A Targeted Approach to Overcoming Cancer Cell Survival by Inhibiting Mcl-1, XIAP, and cIAP2

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The evasion of apoptosis, or programmed cell death, is a hallmark of cancer, enabling malignant cells to survive and proliferate uncontrollably. A key mechanism behind this resistance is the overexpression of anti-apoptotic proteins. FL118, a novel small molecule, has emerged as a promising therapeutic agent that selectively targets and inhibits the expression of multiple critical anti-apoptotic proteins, including Myeloid Cell Leukemia 1 (Mcl-1), X-linked inhibitor of apoptosis protein (XIAP), and cellular inhibitor of apoptosis protein 2 (cIAP2). This technical guide provides a comprehensive overview of the mechanism of action of FL118, focusing on its inhibitory effects on these key survival proteins. It includes a summary of quantitative data, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to FL118 and Anti-Apoptotic Proteins

FL118 is a potent, orally active small molecule that demonstrates significant antitumor activity across a range of cancer types.[1][2] Its mechanism of action is distinct from many conventional chemotherapeutics, as it does not directly induce DNA damage but rather modulates the expression of key proteins involved in cell survival and apoptosis.[3] This targeted approach offers the potential for greater efficacy and reduced off-target toxicity.

The primary targets of FL118 discussed in this guide are three key anti-apoptotic proteins:

-

Mcl-1: A member of the Bcl-2 family, Mcl-1 is an essential survival factor for many cancer cells. Its overexpression is associated with resistance to various cancer therapies.[3]

-

XIAP: The most potent endogenous inhibitor of caspases, the executioner enzymes of apoptosis. XIAP directly binds to and neutralizes caspases-3, -7, and -9.[3]

-

cIAP2: Another member of the inhibitor of apoptosis (IAP) family, cIAP2 is involved in regulating cell death and inflammatory signaling pathways.[3]

By downregulating the expression of these proteins, FL118 effectively lowers the threshold for apoptosis, sensitizing cancer cells to cell death signals. Notably, the inhibitory action of FL118 on these targets has been shown to be independent of the p53 tumor suppressor protein status, which is often mutated in cancer, broadening its potential therapeutic window.[2][3]

Mechanism of Action of FL118

Recent studies have elucidated that FL118's primary mechanism of action involves the direct binding to and subsequent degradation of the oncoprotein DDX5 (p68).[4] DDX5 is a DEAD-box RNA helicase that acts as a master regulator of gene expression, controlling the transcription of numerous oncogenes, including Mcl-1, XIAP, and cIAP2.[4] By promoting the dephosphorylation and proteasomal degradation of DDX5, FL118 effectively shuts down the expression of these critical anti-apoptotic proteins.[4]

dot

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]

The Stereospecificity of 20(S)-Camptothecin Derivatives: A Technical Guide to Their Core Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camptothecin, a pentacyclic quinoline alkaloid first isolated from the bark of Camptotheca acuminata, has emerged as a pivotal scaffold in the development of potent anti-cancer agents. Its mechanism of action, the inhibition of human DNA topoisomerase I, is critically dependent on the stereochemistry at the C-20 position. The natural (S)-configuration of the hydroxyl group at this position is essential for the formation of a stable ternary complex with topoisomerase I and DNA, leading to tumor cell death. This technical guide provides an in-depth exploration of the stereospecificity of 20(S)-camptothecin derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

The Critical Role of 20(S)-Stereochemistry

The antitumor activity of camptothecin and its derivatives is intrinsically linked to the (S)-configuration at the 20th carbon. This specific spatial arrangement allows the hydroxyl group to form a crucial hydrogen bond with the Asp533 residue in the active site of topoisomerase I. This interaction stabilizes the enzyme-DNA cleavable complex, trapping the enzyme in a state where it has introduced a single-strand break in the DNA but is unable to re-ligate it. The collision of the replication fork with this stabilized complex leads to irreversible double-strand breaks, ultimately triggering apoptotic cell death. In contrast, the 20(R)-epimer is significantly less active, demonstrating the profound impact of this single chiral center on the biological function of the molecule.

Quantitative Analysis of Structure-Activity Relationships

The development of novel camptothecin derivatives has been guided by extensive structure-activity relationship (SAR) studies. Modifications at various positions of the camptothecin scaffold have been explored to enhance water solubility, improve lactone ring stability, and increase anti-tumor potency. The following tables summarize the in vitro cytotoxicity (IC50 values) of representative 20(S)-camptothecin derivatives against various human cancer cell lines.

| Derivative | Modification | Cell Line | IC50 (µM) | Reference |

| Camptothecin | Parent Compound | HT-29 (Colon) | 0.037 | [1] |

| Camptothecin | Parent Compound | LoVo (Colon) | 0.048 | [1] |

| Camptothecin | Parent Compound | SKOV3 (Ovarian) | 0.041 | [1] |

| Topotecan | 9-(dimethylaminomethyl)-10-hydroxy | MCF7 (Breast) | 0.089 | [2] |

| Topotecan | 9-(dimethylaminomethyl)-10-hydroxy | HCC1419 (Breast) | 0.067 | [2] |

| Irinotecan (SN-38) | 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxy (active metabolite SN-38) | Various | Potent | [3] |

| 10-Hydroxycamptothecin | 10-hydroxy | Various | Potent | [3] |

| 7-Ethyl-10-hydroxycamptothecin (SN-38) | 7-ethyl, 10-hydroxy | Various | Potent | [3] |

Experimental Protocols

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase I, which relaxes supercoiled DNA.

Materials:

-